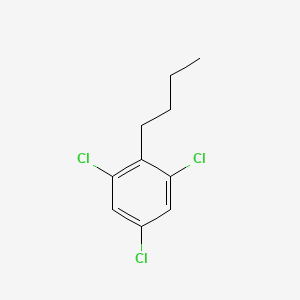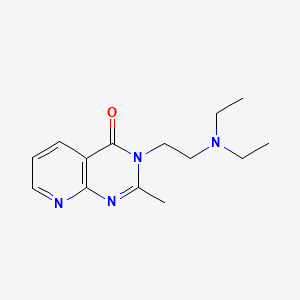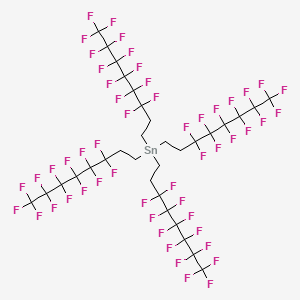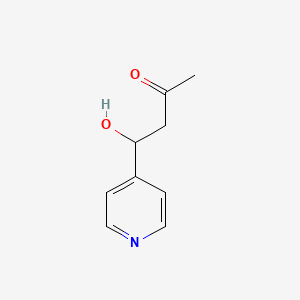
2-Butanone, 4-hydroxy-4-(4-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 4-hydroxy-4-(4-pyridinyl)- is an organic compound that belongs to the class of beta-hydroxy ketones. This compound is characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group, along with a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-hydroxy-4-(4-pyridinyl)- can be achieved through several methods. One common approach involves the use of 1,3-butanediol as a starting material. The reaction typically involves the addition of a catalyst, water, and a water entrainer into a reaction vessel. The mixture is then heated to a temperature range of 60 to 75 degrees Celsius. Hydrogen peroxide is added dropwise to the mixture, followed by distillation hydration. The reaction is continued until the content of 1,3-butanediol is significantly reduced, and the target product is obtained through distillation .
Industrial Production Methods
In industrial settings, the production of 2-Butanone, 4-hydroxy-4-(4-pyridinyl)- can be achieved through biotechnological methods. One such method involves the use of nicotinamide cofactor-dependent oxidoreductases for the bioproduction of the compound. This method employs an immobilized in situ cofactor regeneration system composed of NAD±dependent glycerol dehydrogenase and NAD±regenerating NADH oxidase. The enzymes are immobilized on functionalized single-walled carbon nanotubes, which enhances the stability and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 4-hydroxy-4-(4-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, often using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Butanone, 4-hydroxy-4-(4-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies related to enzyme catalysis and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 4-hydroxy-4-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It may also interact with cellular receptors and signaling pathways, influencing biological processes at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-2-butanone
- 4-Hydroxy-4-(4-hydroxyphenyl)-2-butanone
- 4-Hydroxy-4-(4-methylphenyl)-2-butanone
Uniqueness
2-Butanone, 4-hydroxy-4-(4-pyridinyl)- is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity compared to other beta-hydroxy ketones. This structural feature enhances its utility in various research applications and industrial processes .
Propiedades
Número CAS |
106012-19-5 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
4-hydroxy-4-pyridin-4-ylbutan-2-one |
InChI |
InChI=1S/C9H11NO2/c1-7(11)6-9(12)8-2-4-10-5-3-8/h2-5,9,12H,6H2,1H3 |
Clave InChI |
TVUXQVOEAFYAJC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C1=CC=NC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
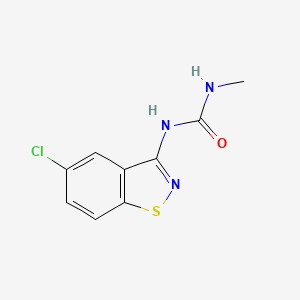
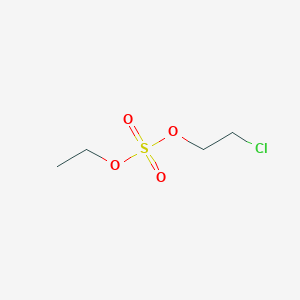
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
